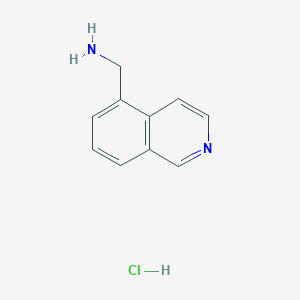

Isoquinolin-5-ylmethanamine hydrochloride

Description

BenchChem offers high-quality Isoquinolin-5-ylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinolin-5-ylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

isoquinolin-5-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICERHXYXYDDCAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Isoquinolin-5-ylmethanamine Hydrochloride

Executive Summary

Isoquinolin-5-ylmethanamine hydrochloride (CAS: 1001906-56-4 for HCl; 58123-58-3 for free base) is a critical heterocyclic building block in the design of ATP-competitive kinase inhibitors. Structurally, it consists of an isoquinoline bicyclic aromatic system functionalized with a primary aminomethyl group at the C5 position.

This scaffold is a "privileged structure" in medicinal chemistry, primarily utilized to target Rho-associated protein kinases (ROCK1/ROCK2) . The isoquinoline ring mimics the adenine base of ATP, forming essential hydrogen bonds within the kinase hinge region, while the aminomethyl arm serves as a flexible vector for fragment growing or linking to zinc-binding groups. This guide details its physicochemical profile, synthetic pathways, pharmacological mechanism, and validated experimental protocols.

Physicochemical Profile

The hydrochloride salt form is preferred in synthesis and storage due to the instability and hygroscopic nature of the free amine.

| Property | Data | Notes |

| IUPAC Name | 1-(Isoquinolin-5-yl)methanamine hydrochloride | |

| CAS (Free Base) | 58123-58-3 | |

| CAS (HCl Salt) | 1001906-56-4 (Mono); 2103400-38-8 (Di) | Commercial forms vary. |

| Molecular Formula | C₁₀H₁₀N₂ · xHCl | Typically supplied as x=1 or 2. |

| Molecular Weight | 158.20 (Free Base) / 194.66 (Mono-HCl) | |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | Salt form is highly water-soluble. |

| pKa (Calc) | ~5.4 (Isoquinoline N), ~9.5 (Primary Amine) | The ring N is weakly basic; the alkyl amine is strongly basic. |

| Appearance | Pale yellow to off-white solid | Hygroscopic; store under desiccant. |

| H-Bond Donors/Acceptors | 2 / 2 | Ideal fragment for lead optimization. |

Synthetic Architecture

The synthesis of Isoquinolin-5-ylmethanamine HCl typically proceeds via the reduction of 5-cyanoisoquinoline . This route is preferred over direct electrophilic substitution due to the regioselectivity challenges of the isoquinoline ring (which favors C5/C8 substitution but often yields mixtures).

Validated Synthetic Pathway

The most robust route involves the palladium-catalyzed cyanation of 5-bromoisoquinoline followed by reduction.

Figure 1: Synthetic route from 5-bromoisoquinoline. The critical step is the nitrile reduction, which must be controlled to prevent secondary amine formation.

Alternative Precursors

-

From 5-Isoquinolinecarboxylic Acid: Via amide formation followed by reduction (LiAlH₄). This route is less atom-economical but avoids transition metal catalysts.

-

From 5-Nitroisoquinoline: Reduction to 5-aminoisoquinoline

Sandmeyer reaction to 5-cyano

Pharmacology & Mechanism of Action

The ROCK Inhibition Paradigm

Isoquinoline derivatives are the foundational scaffold for ROCK inhibitors (e.g., Fasudil , Ripasudil ). The isoquinoline ring binds to the ATP-binding pocket of the kinase.

-

Hinge Binding: The nitrogen at position 2 of the isoquinoline ring acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of Met156 (in ROCK1).

-

Linker Function: The 5-aminomethyl group projects towards the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of "tail" groups that confer selectivity over PKA (Protein Kinase A).

Signaling Pathway Visualization

Figure 2: The RhoA/ROCK signaling cascade. Isoquinolin-5-ylmethanamine derivatives intervene at the ROCK node, preventing actomyosin contraction.

Experimental Protocols

Protocol A: Synthesis via Nitrile Reduction

Rationale: This method minimizes side reactions common with hydride reducing agents.

Reagents: 5-Cyanoisoquinoline (1.0 eq), Raney Nickel (50% wt/wt), Methanolic Ammonia (7N), Hydrogen gas (balloon or Parr shaker).

-

Preparation: In a hydrogenation vessel, dissolve 5-cyanoisoquinoline in 7N NH₃/MeOH (concentration ~0.1 M).

-

Note: Ammonia is required to suppress the formation of secondary amines (dimerization).

-

-

Catalyst Addition: Carefully add Raney Nickel (washed with MeOH) under an argon blanket. Caution: Pyrophoric.

-

Hydrogenation: Purge the vessel with H₂ three times. Stir vigorously under H₂ atmosphere (1-3 atm) at room temperature for 4–6 hours.

-

Monitoring: Monitor reaction via TLC (DCM/MeOH 9:1) or LC-MS. Look for the disappearance of the nitrile peak and appearance of the primary amine mass (M+1 = 159.2).

-

Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Concentrate the filtrate in vacuo.

-

Salt Formation: Dissolve the crude oil in minimal ethanol. Add 4M HCl in dioxane (2.5 eq) dropwise at 0°C. A precipitate will form.

-

Isolation: Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

Protocol B: In Vitro ROCK Kinase Assay

Rationale: To validate the inhibitory potential of the fragment or its derivatives.

System: FRET-based Z'-LYTE™ Kinase Assay (Invitrogen) or similar ADP-Glo™ system.

-

Enzyme Prep: Dilute recombinant human ROCK1 (0.1–10 ng/reaction) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Handling: Dissolve Isoquinolin-5-ylmethanamine HCl in 100% DMSO to 10 mM. Prepare serial dilutions (e.g., 3-fold) in Kinase Buffer (Final DMSO < 1%).

-

Reaction:

-

Add 5 µL Compound solution.

-

Add 5 µL Enzyme/Substrate mixture (S6 peptide substrate).

-

Add 5 µL ATP solution (at K_m, typically 10–50 µM).

-

-

Incubation: Incubate at room temperature for 60 minutes.

-

Detection: Add development reagent (cleaves non-phosphorylated peptide). Read Fluorescence Ratio (Coumarin/Fluorescein).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

-

Expected Result: As a fragment, the IC₅₀ will be high (µM range). Full inhibitors built on this scaffold (e.g., sulfonamide derivatives) reach nM potency.

-

Safety & Handling Data (SDS Summary)

| Hazard Class | GHS Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Corrosion | H314/H315 | Causes severe skin burns/irritation (Free base is corrosive; HCl is irritant). |

| Eye Damage | H318/H319 | Causes serious eye damage/irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Precautions:

-

Hygroscopic: The HCl salt absorbs atmospheric moisture rapidly, leading to "gumming." Store in a tightly sealed vial within a desiccator at -20°C.

-

Incompatibility: Avoid strong oxidizing agents. The free amine reacts with atmospheric CO₂; always handle the free base under inert gas (N₂/Ar).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12018696, Isoquinolin-5-ylmethanamine. Retrieved from [Link]

- Liao, C., et al. (2007). Design and synthesis of novel Rho kinase inhibitors. Journal of Medicinal Chemistry. (General reference for isoquinoline scaffold SAR).

-

Feng, Y., et al. (2015). Rho-associated kinase (ROCK) inhibitors and their therapeutic potential. Journal of Medicinal Chemistry, 59(6), 2269-2300. Retrieved from [Link]

- Blough, B. E., et al. (2002). Synthesis of isoquinoline-based inhibitors. Tetrahedron Letters. (Methodology for nitrile reduction in isoquinolines).

Isoquinolin-5-ylmethanamine hydrochloride CAS number lookup

An In-Depth Technical Guide to Isoquinolin-5-ylmethanamine Hydrochloride (CAS: 1001906-56-4) for Advanced Research Applications

Introduction: The Strategic Value of the Isoquinoline Core

The isoquinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Within this important class of molecules, isoquinolin-5-ylmethanamine hydrochloride emerges as a particularly valuable and versatile building block for drug discovery and development.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple datasheet. It aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the core characteristics, synthesis, analysis, and strategic application of isoquinolin-5-ylmethanamine hydrochloride. We will explore the causality behind experimental choices, present self-validating protocols, and ground all technical claims in authoritative references to ensure scientific integrity and practical utility.

Section 1: Core Compound Identification and Physicochemical Properties

A precise understanding of a chemical entity begins with its unambiguous identification. Isoquinolin-5-ylmethanamine is commonly supplied as its hydrochloride salt to enhance stability and improve aqueous solubility, which are critical advantages for both chemical reactions and biological assays. The properties of both the salt and the corresponding free base are detailed below.

| Property | Isoquinolin-5-ylmethanamine Hydrochloride | Isoquinolin-5-ylmethanamine (Free Base) |

| CAS Number | 1001906-56-4[3][4] | 58123-58-3[5][6][7] |

| Molecular Formula | C₁₀H₁₁ClN₂[8] | C₁₀H₁₀N₂[5][6] |

| Molecular Weight | 194.66 g/mol | 158.20 g/mol [5][7] |

| IUPAC Name | (isoquinolin-5-yl)methanamine;hydrochloride | isoquinolin-5-ylmethanamine[6] |

| InChI Key | ICERHXYXYDDCAZ-UHFFFAOYSA-N[8] | CBDCFKLGMRFTRX-UHFFFAOYSA-N |

| Appearance | Typically a white to off-white solid | Varies; may be an oil or low-melting solid |

| Purity (Typical) | ≥95.0%[8] | ≥98% |

| SMILES | Cl.NCC1=CC=CC2=C1C=CN=C2 | C1=CC2=C(C=CN=C2)C(=C1)CN[5] |

Section 2: Synthesis and Purification: A Validated Workflow

The synthesis of isoquinolin-5-ylmethanamine hydrochloride is a multi-step process that requires careful control to ensure high purity and yield. The most common and logical synthetic strategy involves the reduction of a commercially available precursor, 5-cyanoisoquinoline. This approach is favored because the cyano group offers a direct and efficient pathway to the primary aminomethyl group.

Synthesis and Purification Workflow

The following diagram outlines the logical flow from starting material to the final, purified hydrochloride salt.

Caption: Workflow for synthesis and purification.

Detailed Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of 5-cyanoisoquinoline. The choice of a heterogeneous catalyst like Palladium on Carbon (Pd/C) is deliberate; it is highly effective for nitrile reduction and can be easily removed by filtration, simplifying purification. The inclusion of hydrochloric acid in the reaction medium ensures the in situ formation of the hydrochloride salt, preventing potential side reactions of the free amine and aiding in its direct crystallization.

-

Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, hydrogen balloon inlet, and a condenser, add 5-cyanoisoquinoline (5.0 g, 32.4 mmol).

-

Solvent Addition: Add ethanol (100 mL) to dissolve the starting material.

-

Acidification: Slowly add concentrated hydrochloric acid (3.0 mL, ~36 mmol) to the solution. An exotherm may be observed.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 500 mg, 10% w/w) to the mixture.

-

Reaction Execution: Purge the flask with hydrogen gas and maintain a positive pressure with a hydrogen balloon. Stir the reaction vigorously at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Catalyst Removal: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol (2 x 10 mL).

-

Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude isoquinolin-5-ylmethanamine hydrochloride.

Detailed Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and impurities in a solvent system at varying temperatures.

-

Solvent Selection: Dissolve the crude solid in a minimal amount of hot ethanol.

-

Crystallization Induction: Slowly add diethyl ether (an anti-solvent) to the warm solution until a slight turbidity persists.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

-

Collection: Collect the resulting white crystals by vacuum filtration, washing with a small amount of cold diethyl ether.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Section 3: Analytical Characterization for Quality Assurance

To ensure the compound's identity and purity, a multi-technique analytical approach is mandatory. This self-validating system ensures that the material meets the stringent quality requirements for use in sensitive research applications.

Analytical Characterization Workflow

Caption: Workflow for analytical quality control.

Detailed Protocol 3: NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[9]

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals: Protons on the isoquinoline ring system are expected in the aromatic region (δ 7.5-9.5 ppm). The benzylic methylene protons (-CH₂-) adjacent to the ring will appear as a singlet around δ 4.5 ppm. The amine protons (-NH₃⁺) will be a broad singlet, with its chemical shift being concentration and solvent dependent.

-

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum.

-

Expected Signals: Aromatic carbons will appear between δ 120-155 ppm. The benzylic carbon (-CH₂) will be observed around δ 40-45 ppm.

-

Detailed Protocol 4: High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, confirming the elemental composition.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Interpretation: In positive ion mode, look for the molecular ion of the free base [M+H]⁺. For C₁₀H₁₀N₂, the expected exact mass is approximately 159.0917. The measured mass should be within 5 ppm of the calculated value.

Detailed Protocol 5: HPLC Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of small molecules.

-

System Setup: Use a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in the initial mobile phase composition.

-

Analysis: Inject 5-10 µL of the sample and monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm).

-

Purity Calculation: The purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks.

| Analysis Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ, ppm) | ~9.5-7.5 (m, aromatic H), ~4.5 (s, 2H, -CH₂-), variable broad singlet (-NH₃⁺) |

| HRMS (ESI+) | [M+H]⁺ for Free Base | Calculated m/z: 159.0917; Observed should be within ± 5 ppm |

| RP-HPLC | Purity | >95% area under the curve for the main peak |

Section 4: Strategic Applications in Drug Discovery

The true value of isoquinolin-5-ylmethanamine hydrochloride lies in its utility as a molecular scaffold. The primary amine at the 5-position is a key functional handle that allows for a wide array of chemical transformations, enabling the synthesis of large compound libraries for screening.[10] Isoquinoline-based compounds have demonstrated a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][11]

Derivatization Potential and Target Interaction

The primary amine can be readily acylated, alkylated, or used in reductive amination to append diverse chemical moieties. This allows chemists to systematically probe the structure-activity relationship (SAR) of a compound series. For example, a library of amides can be created to target the ATP binding pocket of a protein kinase, a common strategy in cancer drug discovery.

Caption: Drug discovery pathway using the scaffold.

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

| Hazard Category | GHS Classification | Precautionary Measures |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12] |

| Skin Irritation | Category 2 (Causes skin irritation)[3] | Wear protective gloves and clothing. Avoid contact with skin.[13] |

| Eye Irritation | Causes serious eye irritation (Implied by skin irritation) | Wear safety glasses with side-shields or goggles.[13] |

| Respiratory Irritation | May cause respiratory irritation (For free base)[6] | Avoid formation of dust and aerosols. Use only in a well-ventilated area or under a chemical fume hood.[3][4] |

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature is recommended.[3][4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

Isoquinolin-5-ylmethanamine hydrochloride is more than just a chemical reagent; it is a strategic starting point for innovation in medicinal chemistry. Its well-defined structure, coupled with a highly versatile primary amine handle, provides an exceptional platform for the design and synthesis of novel therapeutic agents. By adhering to the rigorous synthesis, purification, and analytical protocols outlined in this guide, researchers can confidently utilize this compound, ensuring the integrity of their scientific endeavors and accelerating the journey of drug discovery.

References

-

PubChem. (Isoquinolin-5-yl)methanamine | C10H10N2 | CID 12018696. [Link]

-

Angene Chemical. Safety Data Sheet - Isoquinolin-5-ylmethanamine hydrochloride. [Link]

-

PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

-

MDPI. NMR Characterization of Lignans. [Link]

-

MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. [Link]

-

MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

-

Fine-Mega. FM182924 - Safety Data Sheet. [Link]

-

Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]

-

HETEROCYCLES. RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. [Link]

-

National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

-

MDPI. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]

-

ResearchGate. Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione. [Link]

-

National Institutes of Health. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

-

Bartleby. Isoquinoline Synthesis. [Link]

-

National Institutes of Health. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 58123-58-3|Isoquinolin-5-ylmethanamine|BLD Pharm [bldpharm.com]

- 6. (Isoquinolin-5-yl)methanamine | C10H10N2 | CID 12018696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Isoquinolin-5-ylmethanamine hydrochloride | CymitQuimica [cymitquimica.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 11. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. biosynth.com [biosynth.com]

Physicochemical Characterization and Synthetic Utility of Isoquinolin-5-ylmethanamine Hydrochloride

[1][2]

Executive Summary: The Stoichiometric Imperative

Isoquinolin-5-ylmethanamine hydrochloride is a critical heterocyclic building block, primarily utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other ATP-competitive kinase ligands.[1][2]

For the researcher, the "molecular weight" of this compound is not a static integer but a variable dependent on protonation stoichiometry .[2] Commercial sources frequently supply the dihydrochloride (2HCl) salt due to the basicity of both the isoquinoline ring nitrogen and the primary amine.[2] Mistaking the dihydrochloride (MW ~231.[2]12) for the monohydrochloride (MW ~194.[2]66) or free base (MW ~158.[2]20) is a common source of yield failure in stoichiometric coupling reactions.[2]

This technical guide provides the definitive physicochemical profile, synthetic pathways, and validation protocols required to utilize this pharmacophore with precision.

Molecular Identity and Physicochemical Profile[2][3][4][5][6][7]

The following data consolidates the specific properties of the 5-isomer. Note the distinct CAS registry numbers for different salt forms.

Table 1: Stoichiometric Molecular Weight Data[1]

| Chemical Form | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number | Physical State |

| Free Base | 158.20 | 58123-58-3 | Oil / Low-melting solid | |

| Monohydrochloride | 194.66 | 1001906-56-4 | Hygroscopic Solid | |

| Dihydrochloride | 231.12 | 2103400-38-8 | Crystalline Solid (Yellow/Off-white) |

Solubility and Acidity (pKa)

Understanding the ionization state is critical for extraction and coupling:

-

Isoquinoline Ring Nitrogen (

): pKa -

Primary Amine Nitrogen (

): pKa -

Implication: In water, the dihydrochloride salt is stable.[2] However, during extraction (e.g., DCM/Water), adjusting the pH to ~7.5 will deprotonate the ring nitrogen (making it lipophilic) while keeping the primary amine charged (water-soluble), potentially leading to product loss in the aqueous phase.[2] pH > 11 is required to fully extract the free base. [2]

Synthetic Pathways and Manufacturing Logic[2]

The synthesis of Isoquinolin-5-ylmethanamine typically proceeds via the reduction of 5-cyanoisoquinoline.[1][2] The choice of reducing agent dictates the purity and salt formation downstream.[2]

Diagram 1: Synthetic Workflow & Salt Formation

The following diagram illustrates the conversion from the nitrile precursor to the stable dihydrochloride salt.

Caption: Synthesis of Isoquinolin-5-ylmethanamine 2HCl via nitrile reduction. Note the requirement for anhydrous conditions in Step 2 to prevent hygroscopic clumping.

Critical Protocol: Validation of Chloride Content (MW Verification)

Because commercial batches may vary between mono- and dihydrochloride forms (or hydrates), relying solely on the label is a risk.[2] The following Potentiometric Titration protocol is a self-validating method to determine the exact number of HCl equivalents and thus the effective molecular weight.

Materials

-

Analyte: ~100 mg Isoquinolin-5-ylmethanamine HCl sample (dried).

-

Titrant: 0.1 N Silver Nitrate (

).[2] -

Solvent: 50 mL Deionized Water + 1 mL Nitric Acid (

, to prevent carbonate interference). -

Detection: Potentiometric electrode (Silver/Sulfide ISE).[2]

Step-by-Step Methodology

-

Dissolution: Accurately weigh

(approx. 100 mg) to 0.1 mg precision. Dissolve in 50 mL acidified water. -

Titration: Titrate with 0.1 N

while stirring vigorously. Record the potential (mV) after each addition. -

Endpoint Detection: Plot the first derivative (

) to identify the inflection point.[2] Let -

Calculation:

[2]

Interpretation Table

| Calculated % Chloride | Inferred Salt Form | Effective MW to use |

| ~18.2% | Monohydrochloride (1 HCl) | 194.66 |

| ~30.7% | Dihydrochloride (2 HCl) | 231.12 |

| < 18% | Hydrate or Impure | Requires Recrystallization |

Pharmaceutical Applications in Drug Design[1][2][3][5][8][9]

The 5-position of the isoquinoline ring provides a unique vector for extending into the solvent-exposed regions of kinase ATP-binding pockets.[2]

ROCK Inhibition Mechanism

Isoquinolin-5-ylmethanamine is a structural homolog to the "head group" of Fasudil .[1][2]

-

Binding Mode: The isoquinoline nitrogen pairs with the hinge region of the kinase (typically via hydrogen bonding to the backbone).[2]

-

Linker: The methanamine (

) group serves as a flexible linker.[2] -

Differentiation: Unlike sulfonamide-linked inhibitors (like Fasudil), the amine linkage allows for the synthesis of urea or amide derivatives, which can access the "DFG-out" pocket, potentially improving selectivity for ROCK2 over ROCK1 or PKA.

Diagram 2: Pharmacophore Logic

Caption: Structural role of the 5-aminomethyl group in kinase inhibitor design.

References

Isoquinolin-5-ylmethanamine hydrochloride biological activity

This technical guide details the biological profile, mechanism of action, and experimental utility of Isoquinolin-5-ylmethanamine hydrochloride (CAS: 132669-70-2 / 58123-58-3 for free base), a privileged scaffold in the design of ATP-competitive kinase inhibitors.

A Privileged Scaffold for ROCK and Kinase Inhibitor Design

Executive Summary

Isoquinolin-5-ylmethanamine hydrochloride (also known as 5-(Aminomethyl)isoquinoline HCl) is a high-value chemical intermediate and fragment-based drug discovery (FBDD) lead. While possessing weak intrinsic inhibitory activity as a "naked" fragment, its structural core—the 5-substituted isoquinoline—serves as a potent ATP-hinge binding motif. It is the structural precursor to high-affinity inhibitors of Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) , and has recently emerged as a scaffold for TRPV1 antagonists .

Key Technical Parameters:

-

Molecular Formula: C

H -

Molecular Weight: 158.20 g/mol (Free base)

-

Primary Target Class: Serine/Threonine Kinases (AGC subfamily).

-

Binding Mode: ATP-competitive (Type I).

-

Key Application: Synthesis of sulfonamide/urea-linked bioactive libraries.

Biological Mechanism & Pharmacophore Logic[1]

2.1 The "Hinge Binder" Hypothesis

The biological utility of isoquinolin-5-ylmethanamine stems from the isoquinoline ring's ability to mimic the adenine ring of ATP.

-

Hinge Interaction: The nitrogen at position 2 (N2) of the isoquinoline ring acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1).

-

The 5-Position Vector: The methanamine group at the 5-position projects substituents out of the ATP-binding pocket towards the solvent-exposed region. This allows researchers to attach "tails" (hydrophobic or polar groups) to fine-tune selectivity and potency without disrupting the critical hinge binding.

2.2 Signaling Pathway Context (ROCK)

Inhibition of ROCK by derivatives of this scaffold disrupts the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), leading to smooth muscle relaxation and neurite outgrowth.

Figure 1: The Rho/ROCK signaling cascade.[1] Isoquinoline derivatives competitively inhibit ROCK, preventing MYPT1 phosphorylation and reducing actomyosin contractility.

Comparative Biological Activity

The "naked" amine is a fragment. Its potency is realized only upon derivatization. The table below illustrates the dramatic potency shift ("Activity Cliff") when the scaffold is elaborated.

| Compound | Structure Description | Target | IC50 / Ki | Ref |

| Isoquinolin-5-ylmethanamine | Core Scaffold (Fragment) | ROCK1 | > 10 µM (Est.) | [1] |

| Fasudil | 5-sulfonyl-isoquinoline | ROCK2 | 1.6 µM | [2] |

| H-1152 | Dimethyl-fasudil analog | ROCK2 | 0.012 µM (12 nM) | [2] |

| A-778317 | Urea derivative of scaffold | TRPV1 | 0.003 µM (3 nM) | [3] |

Insight: The amine itself is a low-affinity anchor . It should be used as a starting material, not a final drug candidate.

Experimental Protocols

4.1 Synthesis of Bioactive Derivatives (General Protocol)

To generate high-affinity inhibitors, the primary amine is typically coupled with sulfonyl chlorides or isocyanates.

Objective: Synthesis of a sulfonamide-linked ROCK inhibitor. Reagents: Isoquinolin-5-ylmethanamine HCl, Aryl Sulfonyl Chloride, Pyridine/DCM.

-

Preparation: Suspend Isoquinolin-5-ylmethanamine HCl (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Base Addition: Add Triethylamine (TEA) or Pyridine (3.0 eq) to liberate the free amine. Stir at 0°C for 15 min.

-

Coupling: Dropwise add the Aryl Sulfonyl Chloride (1.1 eq) dissolved in DCM.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

-

Workup: Quench with water, extract with DCM, and wash with brine.

-

Purification: Flash column chromatography (MeOH/DCM gradient).

4.2 In Vitro Kinase Assay (ROCK1/2)

Method: ADP-Glo™ Kinase Assay (Luminescence).

-

Enzyme Prep: Dilute recombinant human ROCK1 (0.5 ng/µL) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

-

Substrate: Use S6 Kinase Substrate peptide (Long S6).

-

Compound Treatment:

-

Dissolve Isoquinolin-5-ylmethanamine derivatives in DMSO.

-

Perform 1:3 serial dilutions (10 µM down to 0.1 nM).

-

-

Reaction:

-

Mix Enzyme + Inhibitor + Substrate + ATP (10 µM).

-

Incubate at RT for 60 minutes.

-

-

Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).

-

Analysis: Measure luminescence. Plot RLU vs. log[Concentration] to determine IC50.

4.3 Cellular Assay: Neurite Outgrowth

ROCK inhibition induces neurite extension in PC12 cells. This is a definitive phenotypic assay for this scaffold.

-

Cell Culture: Seed PC12 cells on collagen-coated plates.

-

Differentiation: Treat with NGF (50 ng/mL) to prime differentiation.

-

Treatment: Add test compound (1–10 µM) vs. Fasudil (positive control).

-

Imaging: After 24–48h, fix cells and stain for Tubulin.

-

Quantification: Measure total neurite length per cell using ImageJ. Active isoquinoline derivatives will significantly increase neurite length compared to NGF alone.

Chemical Synthesis Logic (DOT Diagram)

The generation of this scaffold usually proceeds via the reduction of 5-cyanoisoquinoline.

Figure 2: Synthetic route to the scaffold. The nitrile reduction is the critical step defining the methanamine functionality.

References

-

Ray, P. C., et al. (2011).[2] "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(1), 97-101. (Demonstrates the fragment-based utility of isoquinoline cores). Link

-

Liao, J., et al. (2007). "New Rho-Kinase Inhibitors: Modifications of the Isoquinoline Scaffold." Current Medicinal Chemistry, 14(8). (Review of Fasudil and H-1152 SAR). Link

-

Gomtsyan, A., et al. (2005). "Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a potent TRPV1 antagonist." Journal of Medicinal Chemistry, 48, 2326. (Describes the urea derivatization of amino-isoquinolines). Link

-

PubChem Compound Summary. "Isoquinolin-5-ylmethanamine." CID 12018696. Link

Sources

Technical Guide: Isoquinolin-5-ylmethanamine Hydrochloride in Drug Discovery

Executive Summary

Isoquinolin-5-ylmethanamine hydrochloride (CAS: 132426-35-0 for HCl salt; 58123-58-3 for free base) is a high-value heterocyclic building block utilized primarily in the synthesis of Rho-associated protein kinase (ROCK) inhibitors. As a structural analog to the clinical standard Fasudil, this scaffold serves as a critical "hinge-binding" moiety in kinase drug discovery.

Its primary amine tail at the C5 position provides a versatile chemical handle, allowing medicinal chemists to synthesize amide, urea, or reductive amination derivatives. These modifications are essential for optimizing pharmacokinetic properties (solubility, metabolic stability) and selectivity profiles against off-target kinases like PKA (Protein Kinase A).

Key Applications:

-

Glaucoma Therapeutics: Synthesis of intraocular pressure (IOP) lowering agents.

-

Neuroregeneration: Development of axon regeneration promoters in spinal cord injury.

-

Oncology: Design of anti-metastatic agents targeting the actin cytoskeleton.

Structural Pharmacology & Mechanism

The "Privileged" Isoquinoline Scaffold

In the context of kinase inhibition, the isoquinoline ring acts as an ATP-mimetic. It resides deep within the ATP-binding pocket of the kinase enzyme.

-

Hinge Binding: The nitrogen atom (N2) of the isoquinoline ring functions as a hydrogen bond acceptor, interacting with the backbone amide of specific amino acids (typically Methionine or Glutamic acid) in the kinase hinge region.

-

The C5 Vector: The 5-position substitution is geometrically critical. It directs the attached "tail" (the methanamine group and subsequent modifications) out of the adenine pocket and toward the ribose-binding region or the solvent front. This vector is essential for achieving potency and avoiding steric clashes within the active site.

Mechanism of Action: ROCK Pathway Inhibition

Compounds derived from Isoquinolin-5-ylmethanamine function as competitive inhibitors of ATP. By blocking ROCK1 and ROCK2 isoforms, they prevent the phosphorylation of Myosin Light Chain (MLC) and LIM kinase, leading to smooth muscle relaxation and cytoskeletal remodeling.

Visualization: ROCK Signaling Cascade & Inhibition Point

Figure 1: The Rho/ROCK signaling pathway.[1] Isoquinolin-5-ylmethanamine derivatives inhibit ROCK, preventing downstream actomyosin contraction and neurite retraction.

Synthetic Utility & Experimental Protocols

Why the Hydrochloride Salt?

The hydrochloride salt form is preferred in research settings due to:

-

Stability: The free amine is prone to oxidation and carbamate formation (absorbing atmospheric CO₂). The HCl salt is a stable solid.

-

Solubility: Enhanced water solubility facilitates handling in aqueous buffers for biological assays prior to coupling.

Protocol: Amide Coupling (Derivatization)

The most common application is coupling the primary amine to a carboxylic acid to create a focused library of ROCK inhibitors.

Reagents:

-

Isoquinolin-5-ylmethanamine 2HCl (1.0 equiv)

-

Carboxylic Acid (

) (1.1 equiv) -

HATU or EDC/HOBt (Coupling Agents)

-

DIPEA (Diisopropylethylamine) (3-4 equiv)

-

DMF (Dimethylformamide) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF under an inert atmosphere (

). -

Activation: Add HATU (1.2 equiv) and stir for 15 minutes at room temperature to form the activated ester.

-

Free Basing: In a separate vial, suspend Isoquinolin-5-ylmethanamine 2HCl in DMF. Add DIPEA (2.0 equiv) to neutralize the salt and liberate the nucleophilic amine. Note: Ensure full dissolution.

-

Coupling: Add the amine solution to the activated acid solution. Add remaining DIPEA (1-2 equiv) to maintain basic pH (pH ~8-9).

-

Reaction: Stir at Room Temperature for 4–16 hours. Monitor via LC-MS (Look for Mass:

). -

Workup: Dilute with EtOAc, wash with saturated

and Brine. Dry over -

Purification: Flash chromatography (DCM/MeOH gradient).

Visualization: Synthetic Workflow

Figure 2: General synthetic workflow for generating amide-linked ROCK inhibitors from the scaffold.

Biological Validation (In Vitro)

Once a derivative is synthesized, it must be validated for ROCK inhibitory activity.

Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Determine the IC₅₀ of the synthesized derivative against ROCK1/ROCK2.

Protocol:

-

Buffer Prep: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

-

Enzyme: Recombinant human ROCK1 or ROCK2 (0.2 ng/μL).

-

Substrate: S6 Kinase Peptide substrate (20 μM).

-

Reaction:

-

Add 5 μL of Compound (serial dilutions in DMSO).

-

Add 5 μL of Enzyme/Substrate mix.

-

Initiate with 5 μL ATP (10 μM final).

-

Incubate at room temperature for 60 minutes.

-

-

Detection: Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

Analysis: Measure luminescence. Plot RLU vs. log[Compound].

Data Interpretation Table:

| Parameter | High Potency (Hit) | Moderate Potency | Inactive |

| IC₅₀ (ROCK1) | < 100 nM | 100 nM – 1 μM | > 10 μM |

| Selectivity | > 10-fold vs PKA | 1-10 fold vs PKA | No selectivity |

Safety & Handling (MSDS Summary)

Signal Word: DANGER

-

Hazard Statements:

-

Handling Precautions:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

-

Ventilation: Always handle the powder in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The hydrochloride salt is hygroscopic; keep the container tightly sealed.

-

References

-

PubChem. (2025).[2] Compound Summary: (Isoquinolin-5-yl)methanamine.[2][3] National Library of Medicine. Available at: [Link]

-

MDPI. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link]

Sources

Technical Guide: Synthesis of Isoquinolin-5-ylmethanamine Hydrochloride

This guide details the synthesis pathways for Isoquinolin-5-ylmethanamine hydrochloride , a critical building block in medicinal chemistry, particularly for Rho-associated protein kinase (ROCK) inhibitors (e.g., Ripasudil derivatives).

Target Molecule: Isoquinolin-5-ylmethanamine dihydrochloride

CAS (Free Base): 58123-58-3

Molecular Formula:

Executive Summary & Retrosynthetic Analysis

The synthesis of 5-substituted isoquinolines is electronically challenging due to the deactivating nature of the pyridine ring and the specific reactivity of the 5- and 8-positions in the fused benzene ring.

Direct functionalization (e.g., Friedel-Crafts) often fails or lacks regioselectivity. Therefore, the most robust industrial and laboratory pathways rely on functional group interconversion (FGI) of pre-installed handles—specifically nitriles or methyl groups.

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the strategic disconnections. The Nitrile Reduction (Route A) is generally preferred for scalability and purity, while the Halomethylation (Route B) is viable if the 5-methyl precursor is readily available.

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.[1]

Pathway A: The Nitrile Reduction Route (Primary)

This pathway is the industry standard for generating primary benzylic amines with high fidelity. It avoids the formation of secondary amine impurities common in direct alkylation.

Phase 1: Preparation of Isoquinoline-5-carbonitrile

Starting Material: 5-Bromoisoquinoline (commercially available or synthesized via nitration/reduction/Sandmeyer of isoquinoline).[1]

Reaction Logic:

Classical Rosenmund-von Braun reactions (CuCN at high heat) are dangerous and difficult to purify.[1] The modern standard uses Palladium-catalyzed cyanation (Zn(CN)

Protocol:

-

Reagents: 5-Bromoisoquinoline (1.0 eq),

(0.6 eq), -

Solvent: DMF (degassed).

-

Conditions: Heat to 110°C for 4-6 hours under Argon.

-

Workup: Cool, dilute with EtOAc, wash with

(to sequester Zn/Cu salts), brine, and dry. -

Yield Target: >85%.

Phase 2: Catalytic Hydrogenation to Amine

Critical Mechanism: The reduction of a nitrile to a primary amine proceeds via an imine intermediate. Without ammonia or acid, the primary amine product can react with the intermediate imine to form a secondary amine dimer (poison).

-

Solution: Perform hydrogenation in methanolic HCl or ammoniacal methanol .

Step-by-Step Protocol:

-

Setup: Charge a high-pressure autoclave (Hastelloy or glass-lined) with Isoquinoline-5-carbonitrile (10 g, 65 mmol).

-

Solvent System: Add anhydrous Methanol (100 mL) and concentrated HCl (13 mL, ~2.5 eq).

-

Note: The acid protonates the resulting amine immediately, preventing side reactions.

-

-

Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading) or Raney Nickel (slurry in water/MeOH).

-

Expert Insight: Pd/C is cleaner for lab scale; Raney Ni is cheaper but pyrophoric.

-

-

Hydrogenation: Purge with

(3x), then -

Filtration: Vent

. Filter catalyst through a Celite pad (Caution: keep wet to prevent ignition). -

Isolation: Concentrate the filtrate. The product often crystallizes directly as the dihydrochloride salt.

-

Recrystallization: Ethanol/Diethyl Ether.

Data Summary: Pathway A

| Parameter | Specification |

| Precursor | Isoquinoline-5-carbonitrile |

| Reagent | |

| Additive | |

| Key Impurity | Bis(isoquinolin-5-ylmethyl)amine (Dimer) |

| Typical Yield | 75-85% |

Pathway B: The Gabriel Synthesis Route (Alternative)

This route is viable if 5-methylisoquinoline is the starting material.[1] It avoids high-pressure hydrogenation but involves more steps.[1]

Phase 1: Radical Bromination

Reaction: Wohl-Ziegler Bromination.[1]

Reagents: NBS (N-Bromosuccinimide), AIBN (catalytic),

Phase 2: Nucleophilic Substitution (Gabriel)

Reagents: Potassium Phthalimide, DMF,

Experimental Workflow & Logic Diagram

The following diagram details the operational flow for the preferred Pathway A , highlighting decision points and safety checks.

Figure 2: Operational workflow for the Nitrile Reduction pathway.

Critical Process Parameters (CPP) & Safety

Catalyst Poisoning

Isoquinolines contain a basic pyridine-like nitrogen.[1] This nitrogen can coordinate to Pd or Ni catalysts, poisoning them.

-

Mitigation: Conducting the hydrogenation in acidic media (HCl) protonates the ring nitrogen (

), preventing coordination to the metal surface and increasing reaction rate.

Salt Stoichiometry

The target molecule has two basic sites: the isoquinoline ring nitrogen and the primary amine.

-

Outcome: The product is typically isolated as a Dihydrochloride (2HCl) or Monohydrochloride depending on the workup pH.

-

Recommendation: Isolate as the dihydrochloride for maximum stability, as the free base is prone to oxidation and carbamate formation (from atmospheric

).

Safety Hazards

-

Cyanides: Handling

requires specific waste streams and antidote kits (Amyl nitrite/Sodium thiosulfate). -

Hydrogenation: Pressurized

with Pd/C poses a fire/explosion risk. Ground all equipment.

References

-

Palladium-Catalyzed Cyanation (General Protocol)

- Title: "Cyanation of Aryl Halides with Less Toxic Cyan

- Source:Organic Syntheses, Coll. Vol. 10, p.66 (2004).

-

URL:[Link]

-

Synthesis of 5-Bromoisoquinoline (Precursor)

- Reduction of Nitriles to Amines (Mechanistic Insight)

-

Target Molecule Data (Free Base)

Sources

An In-depth Technical Guide on the Discovery and History of Isoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the fascinating journey of isoquinoline alkaloids, from their initial discovery in the 19th century to their current status as crucial molecules in modern pharmacology. It delves into the key scientific milestones, the evolution of experimental techniques, and the causal reasoning behind the research that has shaped our understanding of this diverse and vital class of natural products.

Part 1: The Dawn of Alkaloid Chemistry: Isolation and Early Structural Insights

The story of isoquinoline alkaloids is intrinsically linked to the birth of alkaloid chemistry itself. It began with the quest to understand the potent medicinal properties of plants that had been used in traditional medicine for centuries.

The Landmark Isolation of Morphine

The journey commenced in the early 1800s with the pioneering work of the German pharmacist Friedrich Wilhelm Adam Sertürner.[1] Intrigued by the powerful analgesic and soporific effects of opium, the dried latex of the poppy plant (Papaver somniferum), Sertürner embarked on a mission to isolate its active principle.[1] Through a series of meticulous experiments, he successfully isolated a crystalline substance in 1804, which he named "morphium" after Morpheus, the Greek god of dreams.[1] This monumental achievement not only marked the discovery of the first alkaloid but also laid the very foundation for the field of natural product chemistry.[1]

Expansion of the Alkaloid Family

Sertürner's discovery ignited a flurry of research across Europe. French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou made seminal contributions by isolating a series of other important alkaloids, thereby expanding this new class of compounds.[1] While they are most famous for isolating quinine and cinchonine from cinchona bark in 1820, their work further refined the techniques for alkaloid extraction and purification, paving the way for the discovery of other isoquinoline alkaloids.

Early Structural Elucidation: A Chemical Puzzle

The determination of the chemical structures of these newly isolated compounds posed a significant challenge to the chemists of the 19th century. The empirical formula for morphine was eventually determined in 1925.[2] The complex, polycyclic nature of these molecules required the development of new analytical methods and a deeper understanding of organic chemistry. Early structural work relied heavily on degradation studies, where the molecules were broken down into smaller, more easily identifiable fragments. This painstaking process, combined with functional group analysis, gradually pieced together the intricate architecture of these natural products.

Part 2: The Rise of Synthetic Chemistry and Biosynthetic Pathway Elucidation

As the field of organic chemistry matured, the focus shifted from solely isolating and characterizing these alkaloids to synthesizing them in the laboratory and understanding their natural production within plants.

The Art of Total Synthesis

The total synthesis of complex natural products like isoquinoline alkaloids became a benchmark for the prowess of synthetic organic chemistry. These endeavors not only provided a definitive confirmation of the proposed structures but also opened up avenues for the creation of novel analogs with potentially improved pharmacological properties.

One of the classic methods for synthesizing the isoquinoline core is the Bischler-Napieralski reaction . This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent, typically phosphorus pentoxide, to form a 3,4-dihydroisoquinoline. This intermediate can then be dehydrogenated to yield the aromatic isoquinoline ring system. This method was instrumental in the synthesis of papaverine.[3]

Experimental Protocol: Bischler-Napieralski Reaction for Papaverine Synthesis [3]

-

Amide Formation (Schotten-Baumann reaction): React the appropriate phenethylamine with an acyl chloride to form the corresponding amide.

-

Cyclization: Treat the resulting amide with a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in an inert solvent.

-

Dehydrogenation: The resulting 3,4-dihydroisoquinoline is then dehydrogenated, often using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures, to afford the final isoquinoline alkaloid, papaverine.

Caption: Workflow of the Bischler-Napieralski reaction for papaverine synthesis.

Unraveling Nature's Blueprint: Biosynthesis

The elucidation of the biosynthetic pathways of isoquinoline alkaloids revealed the elegant and efficient manner in which plants construct these complex molecules. A pivotal discovery was that the vast majority of these alkaloids are derived from the amino acid tyrosine.

The central precursor for most isoquinoline alkaloids is (S)-norcoclaurine . This molecule is formed through a Pictet-Spengler-type condensation between dopamine and 4-hydroxyphenylacetaldehyde, both of which are derived from tyrosine. From (S)-norcoclaurine, a series of enzymatic modifications, including hydroxylation, methylation, and oxidative coupling, give rise to the incredible diversity of isoquinoline alkaloid structures.

Caption: Simplified biosynthetic pathway of major isoquinoline alkaloid classes from tyrosine.

Part 3: A Pharmacological Treasure Trove: Biological Activity and Modern Drug Development

The initial interest in isoquinoline alkaloids was driven by their potent physiological effects. This has continued to be a major focus of research, leading to the development of numerous life-saving drugs. Isoquinoline alkaloids are known to possess a wide range of biological activities, including analgesic, antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

Key Isoquinoline Alkaloids and Their Pharmacological Significance

| Alkaloid | Discovery/Isolation | Key Pharmacological Activity | Therapeutic Use |

| Morphine | 1804 | Potent analgesic | Pain management |

| Berberine | First isolated in 1917[6] | Antimicrobial, anti-inflammatory, metabolic regulation | Investigated for diabetes, hyperlipidemia, and cancer[6] |

| Papaverine | Vasodilator, smooth muscle relaxant | Treatment of spasms, erectile dysfunction | |

| Codeine | Antitussive, mild analgesic | Cough suppressant, pain relief | |

| Tubocurarine | Neuromuscular blocking agent | Surgical muscle relaxant |

Modern Approaches: From Natural Products to Engineered Therapeutics

The advent of high-throughput screening, combinatorial chemistry, and computational drug design has revolutionized the way we approach drug discovery based on natural products. While the isolation of novel isoquinoline alkaloids from natural sources continues, there is a significant emphasis on using the natural product scaffold as a starting point for the development of semi-synthetic and fully synthetic analogs. This approach allows for the optimization of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.

For instance, the development of synthetic isoquinoline-derived compounds has led to new classes of drugs. Duvelisib, a PI3K inhibitor approved for treating certain types of leukemia and lymphoma, and roxadustat, used for the treatment of anemia, are examples of modern drugs that have their roots in isoquinoline chemistry.[4]

The journey of isoquinoline alkaloids, from their discovery in the humble poppy to their synthesis in state-of-the-art laboratories, is a testament to the power of scientific inquiry. This diverse family of molecules continues to be a rich source of inspiration for the development of new medicines, highlighting the enduring importance of natural products in drug discovery.

References

- The Discovery and Enduring Legacy of Isoquinoline Alkaloids: A Technical Guide for Researchers - Benchchem. (n.d.).

- Berberine: The Golden Alkaloid of Traditional Chinese Medicine - Activeherb Blog. (2023, September 21).

- Yang, X., Miao, X., Dai, L., Guo, X., Jenis, J., Zhang, J., & Shang, X. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing.

- Berberine. (2013, December 16). American Chemical Society.

- Structural Elicudation of Morphine. (n.d.). Scribd.

- Papaverine. (n.d.). PubChem.

- Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PMC - NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

Technical Guide: Solubility Profile & Handling of Isoquinolin-5-ylmethanamine Hydrochloride

Executive Summary

Isoquinolin-5-ylmethanamine hydrochloride (often appearing as the dihydrochloride salt, CAS 1001906-56-4 or similar derivatives) is a critical heterocyclic building block and bioactive fragment. Structurally related to the Rho-kinase (ROCK) inhibitor Fasudil , this compound features a bicyclic aromatic isoquinoline core substituted with a primary methylamine group.[1][2]

While specific solubility limits for this exact fragment are rarely published in vendor catalogs, its physicochemical behavior follows the strict patterns of hydrophilic heteroaromatic salts .[1][2] This guide provides a derived solubility landscape based on structural analogs (e.g., 5-aminoisoquinoline, 8-piperazinyl-isoquinoline) and standard laboratory protocols for handling hygroscopic hydrochloride salts.

Key Takeaway: The hydrochloride salt form transforms the lipophilic isoquinoline base into a highly polar species.[1][2] DMSO is the preferred solvent for stock solutions (>10 mM) , while aqueous solubility is pH-dependent and prone to ionic strength interference.[1][2]

Physicochemical Profile

Understanding the molecule's ionization states is prerequisite to selecting the correct solvent system.[1][2]

| Property | Description | Implication for Solubility |

| Core Structure | Isoquinoline ring + Methylamine | Aromatic/Lipophilic core vs. Polar amine tail. |

| Salt Form | Hydrochloride (HCl) | Disrupts crystal lattice energy; drastically increases polarity.[1][2] |

| pKa (Isoquinoline N) | ~5.4 | Protonated in acidic media; neutral at physiological pH.[1][2] |

| pKa (Primary Amine) | ~9.5 - 10.0 | Protonated ( |

| Hygroscopicity | High | The HCl salt will absorb atmospheric water; weigh quickly.[1][2] |

Solubility Landscape

The following data summarizes the expected solubility behavior. Note that specific values are estimates based on validated analogs (e.g., Fasudil HCl, 5-Aminoisoquinoline).[1][2]

Primary Solvents

| Solvent | Solubility Rating | Estimated Limit | Usage Recommendations |

| DMSO | Excellent | > 20 mg/mL | Gold Standard for Stock. The high dielectric constant of DMSO effectively solvates the ionic salt lattice. |

| Water | Good | ~10 - 20 mg/mL | pH Dependent. Solutions will be acidic.[2] Use for short-term assays only; hydrolysis risk over time.[2] |

| Ethanol | Moderate | ~1 - 5 mg/mL | Useful for specific formulations but less reliable than DMSO for high-concentration stocks. |

| DMF | Good | ~5 - 10 mg/mL | Alternative to DMSO if sulfur interference is a concern in specific metal-catalyzed reactions.[2] |

Incompatible Solvents (The "Anti-Solvents")

-

Dichloromethane (DCM): Poor solubility for the HCl salt.[1][2]

-

Diethyl Ether / Hexane: Virtually insoluble.[1][2] Used to precipitate the salt during synthesis.[1][2]

Experimental Protocol: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution in DMSO.

Materials

-

Isoquinolin-5-ylmethanamine HCl (Solid)

-

Anhydrous DMSO (Grade:

99.9%, stored over molecular sieves)[1] -

Vortex mixer

-

Amber glass vials (to protect from light)[2]

Step-by-Step Methodology

-

Gravimetric Analysis:

-

Solvation (The "Wetting" Phase):

-

Completion:

-

Storage:

-

Aliquot into single-use volumes (e.g., 50

L) to avoid freeze-thaw cycles. -

Store at -20°C. Stable for 6 months.

-

Critical Workflow: Aqueous Dilution (The "Crash-Out" Risk)

A common failure mode in biological assays is the precipitation of the compound when the DMSO stock is added to aqueous buffer (PBS/Media).[2] The drastic change in polarity can force the hydrophobic isoquinoline core to aggregate.[1][2]

Diagram: Solubility Decision Logic

Figure 1: Decision logic for preventing compound precipitation during aqueous dilution.

Troubleshooting & Mechanistic Insights

Why does pH matter?

The isoquinoline nitrogen has a pKa of ~5.4.[1][2]

-

At pH 7.4 (PBS): The ring nitrogen is largely unprotonated (neutral), increasing lipophilicity and the risk of precipitation.[1][2]

-

At pH 5.0: The ring is protonated (cationic), drastically improving solubility.[1][2]

-

Recommendation: If you observe precipitation in PBS, verify if your assay can tolerate a slightly lower pH, or ensure the final DMSO concentration is 0.5% - 1.0% to act as a co-solvent.[1][2]

Handling the Hydrochloride Salt

The HCl moiety is not covalently bound; it is an ionic interaction.[1][2] In DMSO, this salt dissociates.[1][2] However, if you use a "scavenger" base (like Triethylamine) in a chemical reaction, you will strip the HCl, generating the free base .[1][2]

-

Warning: The free base of Isoquinolin-5-ylmethanamine is significantly less soluble in water than the HCl salt.[2]

References

-

PubChem Compound Summary. "Isoquinolin-5-ylmethanamine". National Center for Biotechnology Information.[1][2] [Link]

-

Li, Di, et al. "Equilibrium Solubility and Apparent Permeability of Isoquinoline Alkaloids."[1][2] Pharmaceutics (General principles of isoquinoline solubility). [Link]

Sources

Isoquinolin-5-ylmethanamine Hydrochloride: A Technical Guide to Kinase Inhibition & Scaffold Utility

This guide serves as an advanced technical resource for Isoquinolin-5-ylmethanamine hydrochloride , a critical chemical scaffold and pharmacophore used in the development and study of ATP-competitive serine/threonine kinase inhibitors.

While often utilized as a high-value synthetic intermediate for sulfonamide-based inhibitors (e.g., Fasudil, H-1152), this molecule represents the minimal pharmacophoric core required to bind the ATP hinge region of the AGC kinase family (PKA, PKG, PKC, and ROCK).

Executive Summary

Isoquinolin-5-ylmethanamine hydrochloride (CAS: 58123-58-3, free base) functions as a privileged structural scaffold for targeting the ATP-binding pocket of serine/threonine kinases. It belongs to the 5-substituted isoquinoline class, historically significant for yielding the "H-series" inhibitors (H-7, H-8, H-9) and the clinically approved ROCK inhibitor, Fasudil .

Unlike its sulfonamide derivatives, the methanamine form presents a primary amine "tail" at the C5 position. This feature allows for unique interactions with the ribose-binding pocket and serves as a versatile handle for fragment-based drug discovery (FBDD). In experimental settings, it is utilized to probe the structural requirements of the kinase hinge region, specifically within the Rho-associated Coiled-coil Containing Protein Kinase (ROCK) and Protein Kinase A (PKA) signaling cascades.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Understanding the salt form and solubility is prerequisite for reproducible in vitro assays.

| Property | Specification |

| Chemical Name | 1-(Isoquinolin-5-yl)methanamine dihydrochloride |

| Common Synonyms | 5-(Aminomethyl)isoquinoline 2HCl; 5-Isoquinolylmethylamine |

| Molecular Formula | C₁₀H₁₀N₂[1] · 2HCl |

| Molecular Weight | 231.12 g/mol (Salt); 158.20 g/mol (Free Base) |

| Solubility | Water (>50 mM), DMSO (>100 mM) |

| Appearance | White to off-white hygroscopic solid |

| Stability | Hygroscopic; store at -20°C under desiccated conditions. Aqueous solutions are stable for 24h at 4°C. |

Mechanism of Action: The Isoquinoline Pharmacophore

The efficacy of isoquinolin-5-ylmethanamine stems from its ability to mimic the adenine ring of ATP.

ATP-Competitive Binding Mode

The isoquinoline nitrogen (N2) acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (typically a conserved residue like Met, Glu, or Leu depending on the kinase).

-

Hinge Interaction: The planar bicyclic ring slots into the adenine-binding cleft.

-

C5-Substitution Vector: The 5-aminomethyl group projects towards the solvent-accessible region or the ribose pocket. This vector is critical; in high-potency inhibitors like H-1152 or Fasudil , this amine is derivatized (e.g., to a sulfonamide or homopiperazine) to capture additional hydrogen bonds and electrostatic interactions with the enzyme's catalytic loop.

-

Selectivity Profile: As a "naked" scaffold, it exhibits broad-spectrum activity across AGC kinases (PKA, PKG, ROCK) but lacks the nanomolar selectivity of its derivatized progeny.

Visualization of Pharmacophore

The following diagram illustrates the structural logic of the isoquinoline scaffold in kinase inhibition.

Caption: Pharmacophore mapping of the Isoquinoline scaffold. The core mimics adenine, while the C5-tail directs selectivity.

Target Profiling & Therapeutic Context

While often used as a precursor, the molecule possesses intrinsic biological activity against specific targets.

Primary Kinase Targets (AGC Family)

-

Rho-Associated Kinase (ROCK1/ROCK2): The scaffold inhibits ROCK, a central regulator of the actin cytoskeleton. Inhibition leads to vasodilation and neurite outgrowth.

-

Protein Kinase A (PKA): Historical data on the "H-series" confirms the 5-isoquinoline moiety competes with ATP for the PKA catalytic subunit.

-

Myosin Light Chain Kinase (MLCK): Weak inhibitory potential compared to sulfonamide analogs.

Therapeutic Implications (Scaffold-Derived)

Research utilizing this scaffold focuses on:

-

Cerebral Vasospasm: Prevention of vasoconstriction via ROCK inhibition (mechanism of Fasudil).[2]

-

Glaucoma: Reduction of intraocular pressure by relaxing the trabecular meshwork.

-

Nerve Regeneration: Promotion of axonal growth by blocking ROCK-mediated growth cone collapse.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (ROCK2)

Objective: Determine the IC50 of the compound against recombinant ROCK2.

Reagents:

-

Recombinant ROCK2 active enzyme.

-

Substrate: S6 Kinase substrate peptide (Long S6).

-

ATP (10 µM final, near Km).

-

³³P-ATP or fluorescent tracer (e.g., ADP-Glo).

Workflow:

-

Preparation: Dissolve Isoquinolin-5-ylmethanamine 2HCl in DMSO to prepare a 10 mM stock. Serial dilute (1:3) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Incubation: Mix 5 µL of diluted compound with 10 µL of Enzyme/Substrate mix. Incubate for 10 min at RT.

-

Reaction Start: Add 10 µL of ATP mix.

-

Reaction Stop: After 60 min, stop reaction (e.g., add EDTA or ADP-Glo reagent).

-

Detection: Measure luminescence/fluorescence.

-

Analysis: Fit data to a sigmoidal dose-response equation:

.

Protocol B: Cellular Neurite Outgrowth Assay

Objective: Validate cellular permeability and ROCK inhibition phenotype.

Cell Line: PC12 (Rat Pheochromocytoma). Differentiation Agent: NGF (Nerve Growth Factor).

Workflow:

-

Seed PC12 cells on collagen-coated 24-well plates (10,000 cells/well).

-

Treat with NGF (50 ng/mL) to induce differentiation.

-

Concurrently treat with Isoquinolin-5-ylmethanamine (10 µM, 30 µM, 100 µM). Use Y-27632 (10 µM) as a positive control.

-

Incubate for 48 hours.

-

Fix cells (4% Paraformaldehyde) and stain for β-III Tubulin (neuronal marker).

-

Quantification: Measure average neurite length per cell using image analysis software (e.g., ImageJ/NeuriteTracer). ROCK inhibition should significantly increase neurite length compared to NGF alone.

Signaling Pathway Visualization

The following diagram details the RhoA/ROCK signaling cascade, highlighting where the inhibitor intervenes to prevent cytoskeletal rigidity.

Caption: RhoA/ROCK signaling cascade. The inhibitor blocks ROCK, preventing MLC phosphorylation and actin stabilization.

Synthesis & Handling Notes

For researchers synthesizing derivatives from this scaffold:

-

Reactivity: The primary amine is highly nucleophilic. It readily reacts with sulfonyl chlorides (to form sulfonamides like H-9) or acid chlorides.

-

Purification: The dihydrochloride salt is water-soluble. Free-basing requires careful extraction with DCM/Isopropanol (3:1) due to moderate water solubility of the free amine.

-

Storage: Solutions in DMSO are stable at -20°C for months. Avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation of the amine.

References

-

Hidaka, H., et al. (1984). "Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C." Biochemistry, 23(21), 5036-5041.[3] Link

-

Sasaki, Y., et al. (2002). "The discovery of a novel ROCK inhibitor." Bioorganic & Medicinal Chemistry Letters, 12(20), 2955-2957. (Describes the optimization of the isoquinoline scaffold). Link

-

Liao, J.K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors as new drugs for cardiovascular diseases." Journal of Cardiovascular Pharmacology, 50(1), 17-24. Link

-

Sigma-Aldrich. "Product Specification: 1-Isoquinolin-5-ylmethanamine dihydrochloride." Merck KGaA. Link

-

Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and anti-invasive activity." Journal of Pharmacology and Experimental Therapeutics, 320(1), 89-98. Link

Sources

- 1. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Isoquinolin-5-ylmethanamine Hydrochloride: A Detailed Protocol for Pharmaceutical Research and Development

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Isoquinolin-5-ylmethanamine hydrochloride, a key building block in pharmaceutical research and drug development. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds, and functionalized derivatives such as the target molecule are of significant interest for the exploration of new therapeutic agents.[1] This document outlines a reliable four-step synthetic pathway, commencing with the bromination of isoquinoline, followed by a cyanation reaction, subsequent reduction of the nitrile to the primary amine, and concluding with the formation of the hydrochloride salt.

The causality behind each experimental choice is explained to provide researchers with a deep understanding of the reaction mechanisms and to ensure the reproducibility and success of the synthesis.

Strategic Overview of the Synthesis

The synthesis of Isoquinolin-5-ylmethanamine hydrochloride is strategically designed in four distinct stages. This multi-step approach allows for the purification of intermediates, ensuring the high purity of the final product.

Figure 1: Overall synthetic workflow for Isoquinolin-5-ylmethanamine hydrochloride.

PART 1: Experimental Protocols

This section provides a detailed, step-by-step methodology for each stage of the synthesis.

Step 1: Synthesis of 5-Bromoisoquinoline

This initial step involves the electrophilic bromination of the isoquinoline ring at the 5-position. The reaction is carried out at low temperatures to control regioselectivity and minimize side reactions.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Isoquinoline | 129.16 | 44.0 g (40 mL) | 330 |

| N-Bromosuccinimide (NBS) | 177.98 | 64.6 g | 363 |

| Concentrated Sulfuric Acid | 98.08 | 340 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| 25% Aqueous Ammonia | - | As needed | - |

| 1M Sodium Hydroxide | 40.00 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid (340 mL) and cool the flask in an ice-water bath.

-

Slowly add isoquinoline (40 mL, 44.0 g, 330 mmol) to the stirred sulfuric acid, ensuring the internal temperature remains below 30°C.

-

Cool the resulting solution to -25°C using a dry ice-acetone bath.

-

Add N-bromosuccinimide (64.6 g, 363 mmol) in portions to the vigorously stirred solution, maintaining the internal temperature between -22 and -26°C.

-

Stir the suspension for 2 hours at -22 ± 1°C, followed by stirring for 3 hours at -18 ± 1°C.

-

Pour the reaction mixture onto 1.0 kg of crushed ice in a 5-L flask.

-

Carefully adjust the pH of the mixture to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.[2]

-

Extract the aqueous suspension with diethyl ether (3 x 400 mL).

-

Combine the organic layers and wash with 1M sodium hydroxide (200 mL) and then with water (200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by fractional distillation under reduced pressure (boiling point 145-149°C at 14 mmHg) or by recrystallization from a suitable solvent to obtain 5-bromoisoquinoline as a white solid.

Step 2: Synthesis of Isoquinoline-5-carbonitrile

This step employs a Rosenmund-von Braun reaction to convert the aryl bromide to a nitrile using copper(I) cyanide.[3][4] This transformation is a key step in introducing the carbon atom that will become the benzylic carbon of the final product.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 5-Bromoisoquinoline | 208.05 | 10.4 g | 50 |

| Copper(I) Cyanide (CuCN) | 89.56 | 6.7 g | 75 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromoisoquinoline (10.4 g, 50 mmol) and copper(I) cyanide (6.7 g, 75 mmol) in N,N-dimethylformamide (100 mL).

-

Heat the reaction mixture to reflux (approximately 153°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride (20 g) and concentrated hydrochloric acid (10 mL) in water (200 mL) to decompose the copper complexes.

-

Heat the mixture at 60-70°C for 20 minutes.

-

Cool the mixture and extract with a suitable organic solvent such as toluene or ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford isoquinoline-5-carbonitrile.

Step 3: Synthesis of Isoquinolin-5-ylmethanamine

The reduction of the nitrile to a primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation.[5][6] Extreme caution must be exercised when working with LiAlH₄ due to its high reactivity with water and protic solvents.[7]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Isoquinoline-5-carbonitrile | 154.17 | 7.7 g | 50 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.8 g | 100 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |

| Water | 18.02 | As needed | - |

| 15% Aqueous Sodium Hydroxide | - | As needed | - |

Procedure:

-

To a dry three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add lithium aluminum hydride (3.8 g, 100 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve isoquinoline-5-carbonitrile (7.7 g, 50 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (3.8 mL), 15% aqueous sodium hydroxide (3.8 mL), and then water (11.4 mL).[8][9]

-

Stir the resulting white suspension at room temperature for 15 minutes.

-